(2S)-2,3-Dimethyl-3-phenylbutan-1-ol
Description
(2S)-2,3-Dimethyl-3-phenylbutan-1-ol is a chiral primary alcohol characterized by a branched carbon chain with methyl groups at the C2 and C3 positions and a phenyl group attached to C3. Its stereochemistry at C2 (S-configuration) may influence its physical properties, reactivity, and applications.
Properties
IUPAC Name |
(2S)-2,3-dimethyl-3-phenylbutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-10(9-13)12(2,3)11-7-5-4-6-8-11/h4-8,10,13H,9H2,1-3H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTXKPHFDVJVFN-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)(C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C(C)(C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
(2S)-2,3-Dimethyl-3-phenylbutan-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a probe in biochemical studies to understand enzyme-substrate interactions.
Medicine: It has potential as a precursor in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Industry: It is used in the manufacture of fragrances and flavors due to its unique structural properties.
Mechanism of Action
The mechanism by which (2S)-2,3-dimethyl-3-phenylbutan-1-ol exerts its effects depends on its specific application. For instance, in biochemical studies, it may interact with enzymes, inhibiting or promoting their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
The following analysis compares (2S)-2,3-Dimethyl-3-phenylbutan-1-ol with structurally related alcohols from the provided evidence, focusing on molecular features, physical properties, and applications.
Structural Analogues and Key Differences
Key Observations:
Structural Complexity :
- (2S)-2,3-Dimethyl-3-phenylbutan-1-ol shares a branched alkyl chain and aromatic phenyl group with 2-Phenyl-3-Butyn-2-ol but lacks the triple bond .
- Unlike menthol’s cyclic structure, the target compound is a linear primary alcohol, which may affect volatility and solubility .
Boiling Points :
- Menthol’s lower boiling point (92°C) compared to linear alcohols like 3-Methyl-2-buten-1-ol (140°C) highlights the impact of cyclic vs. linear structures on volatility .
Compounds like 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5) are restricted to R&D due to acute oral toxicity (Category 4) and eye damage risks, underscoring the need for safety evaluations in analogs .
Stereochemical and Functional Group Considerations
- Stereochemistry : The (2S) configuration of the target compound may influence its interaction with chiral environments, similar to menthol’s (1R,2S,5R) stereochemistry, which is critical for its cooling sensation in perfumes .
- Hydroxyl Group Reactivity : Primary alcohols like (2S)-2,3-Dimethyl-3-phenylbutan-1-ol typically exhibit higher reactivity in esterification or oxidation reactions compared to secondary alcohols (e.g., menthol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
